5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
“5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound that belongs to the class of pyrazolo [1,5-a]pyrimidines . It is a five-membered ring system with a molecular formula of C7H6ClIN3 . This compound has been identified as a strategic compound for optical applications due to several key characteristics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of 3 (5)-aminopyrazoles with bielectrophilic reagents . The overall yield for the synthesis of this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was found to be in the range of 40–53% .
Molecular Structure Analysis
The molecular structure of “this compound” is influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be significant .
Chemical Reactions Analysis
The compound “this compound” falls within the broader category of pyrazolo[1,5-a]pyrimidines, which have been studied for their regio-orientation and regioselectivity. The research highlights the controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring.
Physical and Chemical Properties Analysis
The compound “this compound” is a colorless solid with a melting point of 303 °C and a boiling point of 438 °C. It is insoluble in water but soluble in organic solvents. Its molecular weight is 259.05 g/mol .
Scientific Research Applications
Regio-Orientation and Regioselectivity in Pyrazolo[1,5-a]pyrimidines
The compound 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine falls within the broader category of pyrazolo[1,5-a]pyrimidines, which have been studied for their regio-orientation and regioselectivity. These studies focus on the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines formation. The research highlights the controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring, influenced by the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This review is considered the first collective report confined to the regio-orientation of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).
Synthetic Pathways and Medicinal Applications
Pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structural-activity relationship (SAR) studies of these compounds have attracted significant attention, leading to the development of various disease-targeting lead compounds. The review outlines synthetic strategies employed for these derivatives and reveals their significant biological properties alongside SAR studies. This comprehensive analysis underscores the potential of further exploiting this scaffold in developing drug candidates (Cherukupalli et al., 2017).
Optical Sensors and Pyrimidine Derivatives
Pyrimidine derivatives have found applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. A review covering pyrimidine-based optical sensors from 2005 to 2020 highlights the versatility and biological significance of these compounds in developing optical sensors. This work points to the potential of pyrimidine derivatives in advancing sensor technology while also showcasing their medicinal applications (Jindal & Kaur, 2021).
Anti-inflammatory Activities and SAR
Research on pyrimidine derivatives has shown a range of pharmacological effects, including anti-inflammatory activities. The review discusses the synthesis, anti-inflammatory effects, and structure-activity relationships of these compounds, providing insights into their potential as anti-inflammatory agents. This summary of recent developments in pyrimidine research suggests directions for future investigations to develop new pyrimidines with enhanced anti-inflammatory activities (Rashid et al., 2021).
Mechanism of Action
While specific information on the mechanism of action of “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is not available, pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have been a major focus of research related to materials science and biological interactions over the past decades . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents . These compounds have potential for further exploration .
Properties
IUPAC Name |
5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSQSUSGOYQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.